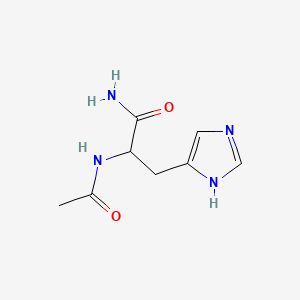![molecular formula C15H18N6 B3207661 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 104615-32-9](/img/structure/B3207661.png)
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Übersicht
Beschreibung
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting with the formation of the quinazoline core followed by the introduction of the triazole and piperidine moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as hydrazines and carboxylic acids, to form the quinazoline core.
Cyclization Reactions: Cyclization steps are crucial to form the triazole ring. This can be achieved through intramolecular cyclization reactions involving hydrazides and carbonyl compounds.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl compounds.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, alcohols, and various nucleophiles.
Major Products Formed:
Oxidation reactions can yield hydroxyl groups, carboxylic acids, or ketones.
Reduction reactions can produce amines, alcohols, or hydrocarbons.
Substitution reactions can result in the formation of ethers, esters, or amides.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific structural features, such as the presence of the triazole and piperidine rings. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the triazole ring but differ in the arrangement of other functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar triazole and pyrimidine structure but differ in their substitution patterns.
Eigenschaften
IUPAC Name |
2-(1-methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-20-9-5-4-8-12(20)13-18-14-10-6-2-3-7-11(10)17-15(16)21(14)19-13/h2-3,6-7,12H,4-5,8-9H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKMZNCONDXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=NN3C(=N2)C4=CC=CC=C4N=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)
![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)
![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)




![5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B3207651.png)
![4-[(3,4-Dichlorophenyl)methoxy]piperidine](/img/structure/B3207671.png)


